5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
The compound “5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one” is a derivative of pyrazolo[3,4-b]pyridine . It’s a part of a class of compounds that have been synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, which was then protected by PMB-Cl to produce the key intermediate . Another method involves the reaction of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with aryl boronic acids by Suzuki coupling reaction in the presence of Pd(OAc)2 and CsF .Molecular Structure Analysis
The molecular structure of “5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one” is identified from its FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis data and unambiguously confirmed by single crystal X-ray diffraction studies .Chemical Reactions Analysis
The compound undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
- Anticancer Potential : Researchers have investigated indazole derivatives for their antiproliferative activity against cancer cells. The brominated indazole structure may exhibit cytotoxic effects, making it a candidate for further drug development .
- Indole Derivatives in Agriculture : Indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Indole derivatives, including those related to 5-bromoindazole, may influence plant growth, development, and stress responses .
Medicinal Chemistry and Drug Development
Plant Growth Regulators
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, potentially including direct binding, inhibition, or modulation of receptor activity .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one could potentially affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may have a broad range of potential effects, depending on the specific targets and pathways it interacts with .
Future Directions
The future directions for “5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. This could include more detailed studies on their mechanisms of action, as well as the development of new synthesis methods .
properties
IUPAC Name |
5-bromo-1-pyridin-4-ylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-6-13(9(14)5-12-8)7-1-3-11-4-2-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKFPOLDLBCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyridin-4-yl)-1,2-dihydropyrazin-2-one |
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